[-CH2CH2CO2(CH2CH2O)2(CH2)3CH3]2 . Its molecular weight is 434.56 .
The synthesis of bis[2-(2-butoxyethoxy)ethyl] adipate typically involves the esterification of adipic acid with 2-(2-butoxyethoxy)ethanol. This reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The process can be summarized as follows:
In industrial settings, continuous reactors are often employed to optimize yields and purity, utilizing efficient separation techniques like distillation and crystallization .
The molecular structure of bis[2-(2-butoxyethoxy)ethyl] adipate features:
This dual functionality makes bis[2-(2-butoxyethoxy)ethyl] adipate particularly versatile compared to other traditional plasticizers, allowing it to blend effectively with various polymers without significantly altering their mechanical properties .
Bis[2-(2-butoxyethoxy)ethyl] adipate primarily undergoes the following types of reactions:
While bis[2-(2-butoxyethoxy)ethyl] adipate does not have a well-defined mechanism of action in biological systems, its primary role as a plasticizer involves improving the flexibility and mechanical properties of polymer matrices. In polymer science, it acts by reducing intermolecular forces between polymer chains, thereby enhancing the material's ductility and processability . Its compatibility with various polymers allows for its use in diverse applications without compromising performance.
The physical and chemical properties of bis[2-(2-butoxyethoxy)ethyl] adipate include:
These properties make it suitable for applications requiring stability and durability under varying environmental conditions.
Bis[2-(2-butoxyethoxy)ethyl] adipate finds extensive use across multiple fields:
Bis[2-(2-butoxyethoxy)ethyl] adipate is systematically named according to IUPAC conventions as bis[2-(2-butoxyethoxy)ethyl] hexanedioate, reflecting its diester structure derived from adipic acid (hexanedioic acid) and two 2-(2-butoxyethoxy)ethanol moieties [8]. The molecular formula C₂₂H₄₂O₈ (molecular weight: 434.56 g/mol) delineates its atomic composition [4] [7]. This formula satisfies the valence requirements for a symmetric diester:
Table 1: Molecular Descriptors of Bis[2-(2-butoxyethoxy)ethyl] Adipate
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₄₂O₈ |
| Molecular Weight | 434.56 g/mol |
| CAS Registry Number | 141-17-3 |
| Symmetry | C₂ (bilateral) |
| XLogP3-AA (Partition Coeff.) | 2.5 |
| Rotatable Bond Count | 25 |
The compound’s structure arises from the esterification of adipic acid with diethylene glycol monobutyl ether, resulting in a flexible, amphiphilic molecule with both hydrophobic (butyl chains) and hydrophilic (ether/ester) domains [4] [8].
While experimental spectral assignments are limited in the provided sources, the compound’s functional groups and atomic connectivity allow for theoretical characterization:
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) data from NIST reveals:
Fourier-Transform Infrared Spectroscopy (FTIR)
Key predicted absorptions based on structural analogs:
Nuclear Magnetic Resonance (NMR)
The symmetric structure simplifies NMR signals:
Table 2: Key Spectral Techniques and Assignments
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| EI-MS | m/z 434.3 [M⁺] | Molecular ion |
| FTIR | 1740 cm⁻¹ (strong) | Ester carbonyl stretch |
| ¹H NMR | δ 3.65 ppm (multiplet) | Ether ‑OCH₂CH₂O‑ protons |
| ¹³C NMR | δ 173.5 ppm | Ester carbonyl carbon |
Crystallographic data for bis[2-(2-butoxyethoxy)ethyl] adipate remains unreported, likely due to its physical state as a low-melting-point liquid (melting point: −11°C) [4] [7]. This property impedes single-crystal formation, necessitating alternative methods for conformational analysis:
Molecular Dynamics (MD) Simulations
Computational studies predict:
Density and Refractive Index
Experimental bulk properties support conformational flexibility:
The compound’s structure is encoded in standardized line notations, enabling database interoperability:
Canonical SMILES
CCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCCC [2] [4]
C(=O)) InChI (International Chemical Identifier)
String: InChI=1S/C22H42O8/c1-3-5-11-25-13-15-27-17-19-29-21(23)9-7-8-10-22(24)30-20-18-28-16-14-26-12-6-4-2/h3-20H2,1-2H3 [8]Key: SCABKEBYDRTODC-UHFFFAOYSA-N [2]
Table 3: Comparative Analysis of Line Notations
| Representation | Type | Key Features | Applications |
|---|---|---|---|
| Canonical SMILES | Linear string | Machine-readable; emphasizes connectivity | Database searching |
| InChI | Layered data | Encodes atomic connectivity (Layer 1), stereochemistry (Layer 2) | Cross-database referencing |
| InChIKey | Hashed digest | 27-character fixed length; collision-resistant | Web searches |
The InChIKey’s first block (SCABKEBY) encodes molecular skeleton (excluding H-atoms), while the second (DRTODC) captures stereochemical features. The absence of a stereochemistry layer (UHFFFAOYSA) confirms the absence of chiral centers [8]. Both notations confirm bilateral symmetry, with identical substituents on either adipate terminus.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2